molecular formula C12H12O2 B14253228 4-Methoxy-3-(3-methylbut-3-en-1-yn-1-yl)phenol CAS No. 406480-65-7

4-Methoxy-3-(3-methylbut-3-en-1-yn-1-yl)phenol

Cat. No.: B14253228
CAS No.: 406480-65-7
M. Wt: 188.22 g/mol
InChI Key: KVDHAFPAVZRZON-UHFFFAOYSA-N
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Description

4-Methoxy-3-(3-methylbut-3-en-1-yn-1-yl)phenol is an organic compound characterized by its unique structure, which includes a methoxy group, a phenol group, and a 3-methylbut-3-en-1-yn-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(3-methylbut-3-en-1-yn-1-yl)phenol typically involves the alkylation of a phenol derivative with a suitable alkyne. One common method is the reaction of 4-methoxyphenol with 3-methylbut-3-en-1-yne in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-(3-methylbut-3-en-1-yn-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-(3-methylbut-3-en-1-yn-1-yl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound has been studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(3-methylbut-3-en-1-yn-1-yl)phenol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

    Antimicrobial Activity: The compound can disrupt microbial cell membranes or interfere with essential enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

  • 4-Methoxy-3-(3-methylbut-2-en-1-yl)phenol
  • 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
  • (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-[4-methoxy-3-(3-methylbut-2-en-1-yl)phenyl]prop-2-en-1-one

Comparison:

  • 4-Methoxy-3-(3-methylbut-3-en-1-yn-1-yl)phenol is unique due to the presence of both a methoxy group and an alkyne group, which confer distinct chemical reactivity and potential biological activities.
  • 4-Methoxy-3-(3-methylbut-2-en-1-yl)phenol has a similar structure but with an alkene instead of an alkyne, leading to different reactivity and applications.
  • 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid contains a carboxylic acid group, which significantly alters its chemical properties and potential uses.
  • (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-[4-methoxy-3-(3-methylbut-2-en-1-yl)phenyl]prop-2-en-1-one is a prenylated chalcone with distinct biological activities, including anti-inflammatory and antitumor properties.

Properties

CAS No.

406480-65-7

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

4-methoxy-3-(3-methylbut-3-en-1-ynyl)phenol

InChI

InChI=1S/C12H12O2/c1-9(2)4-5-10-8-11(13)6-7-12(10)14-3/h6-8,13H,1H2,2-3H3

InChI Key

KVDHAFPAVZRZON-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C#CC1=C(C=CC(=C1)O)OC

Origin of Product

United States

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